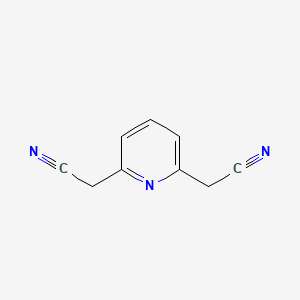

2,6-Pyridinediacetonitrile

描述

Significance of the Pyridine (B92270) Scaffold in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, holds a privileged position in the landscape of chemical research. rsc.orgresearchgate.netrsc.org As an isostere of benzene, pyridine (C₅H₅N) serves as a fundamental precursor in the synthesis of numerous pharmaceuticals and agrochemicals. rsc.orgsemanticscholar.org Its presence is noted in over 7,000 existing drug molecules of medicinal importance. rsc.orgsemanticscholar.org The significance of this scaffold is underscored by its incorporation into a wide array of FDA-approved drugs. rsc.orgresearchgate.netsemanticscholar.org

Naturally occurring compounds, such as certain vitamins (niacin, pyridoxine) and alkaloids, feature the pyridine core, highlighting its biological relevance. rsc.orgdovepress.com In synthetic chemistry, the pyridine moiety is valued for its ability to influence the pharmacological profiles of bioactive molecules and for its role as a key solvent and reagent. rsc.orgsemanticscholar.orgdovepress.com The continuous exploration of pyridine-based molecular frameworks points to an expanding role for this scaffold in the development of new therapeutic agents and functional materials. rsc.orgresearchgate.netdovepress.com

Overview of Dinitrile Functionality in Organic Building Blocks

The nitrile, or cyano (-C≡N), group is a versatile and highly valuable functional group in organic synthesis. researchgate.netnih.gov Its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center, impart a rich and diverse reactivity. researchgate.netnih.gov Nitriles are crucial building blocks because they can be transformed into a variety of other functional groups, such as amides and carboxylic acids through hydrolysis, or primary and tertiary amines via reduction. ebsco.comwikipedia.org

As a functional group, the nitrile is involved in numerous pivotal organic reactions. These include cycloaddition reactions (e.g., [2+2+2], [3+2], [4+2]) and alkyne insertions, which allow for the construction of complex carbocyclic and heterocyclic systems. researchgate.netnih.gov Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the introduction of diverse functionalities at specific molecular positions. researchgate.netnih.gov This wide-ranging reactivity makes dinitrile compounds, which possess two nitrile groups, powerful precursors for creating intricate molecular architectures and polymers. wikipedia.org

Positioning 2,6-Pyridinediacetonitrile within Contemporary Chemical Disciplines

This compound is a heterocyclic dinitrile that integrates the key features of both the pyridine scaffold and the nitrile functional groups. chemicalbook.com Its structure, featuring two cyanomethyl substituents on a central pyridine ring, makes it a significant building block in several areas of modern chemistry.

Coordination Chemistry: The nitrogen atom of the pyridine ring, along with the nitrogen atoms of the two nitrile groups, allows this compound to act as a tridentate ligand. chemicalbook.comchemicalbook.com Ligands are Lewis bases that bond to a central metal ion to form a coordination complex. uomustansiriyah.edu.iq The ability of this compound to coordinate with metal ions is fundamental to its application in coordination chemistry. rsc.org Pyridine-based ligands are well-established in forming stable complexes with a variety of transition metals, and the specific geometry of this compound makes it suitable for creating well-defined coordination environments. uomustansiriyah.edu.iqrsc.orgscbt.com

Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and metal coordination. wikipedia.org this compound serves as a valuable component in the self-assembly of larger, intricate supramolecular structures. nih.gov Its derivatives, such as the corresponding dicarboxylic acid, can form one-dimensional supramolecular chains through hydrogen bonding. researchgate.net The ability of the pyridine and nitrile functionalities to participate in directed, non-covalent interactions allows for the rational design of complex architectures like molecular rhomboids and cages. wikipedia.orgnih.gov

Materials Science: The development of novel materials with specific properties is a major focus of materials science. ktu.ltstumejournals.com Organic compounds like this compound are used as precursors for functional materials. For instance, it is an important organic intermediate for synthesizing substituted pyridine products and can be used to synthesize bis-tetrazoles. chemicalbook.comchemicalbook.com These resulting compounds can have applications in areas such as light-emitting elements. chemicalbook.com

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₇N₃ | uni.lu |

| Molecular Weight | 157.17 g/mol | |

| Appearance | White to off-white powder | chemicalbook.com |

| Melting Point | 123-127 °C | chemicalbook.com |

| SMILES | C1=CC(=NC(=C1)CC#N)CC#N | uni.lu |

| InChI | InChI=1S/C9H7N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h1-3H,4-5H2 | uni.lu |

| CAS Number | 2893-33-6 | chemicalbook.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,6-diacetyl pyridine |

| 2,6-dimethyl-pyridine |

| 2,6-Pyridinediacetic acid |

| This compound |

| 2,6-Pyridinedicarbonitrile |

| 2,6-pyridinedicarboxylic acid |

| 6-cyanopyridine-2-carboxamide |

| Acetonitrile (B52724) |

| Acetylene |

| Ammonium chloride |

| Benzene |

| bis(amidoxime)s |

| bis-tetrazoles |

| Carboxylic acid |

| Chromium chloride |

| Ethyl acetate |

| Hydrogen cyanide |

| Hydroxylamine (B1172632) |

| Hydroxylamine hydrochloride |

| Lithium chloride |

| Methanol |

| Niacin |

| Picoline |

| Pyridine |

| Pyridoxine |

| Sodium azide |

| Sodium methoxide |

Structure

3D Structure

属性

IUPAC Name |

2-[6-(cyanomethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLMXJLUZXSZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CC#N)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46133-38-4 | |

| Record name | 2-[6-(cyanomethyl)pyridin-2-yl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Pyridinediacetonitrile and Its Precursors

Established Synthetic Pathways to 2,6-Pyridinediacetonitrile

Established methods for the synthesis of this compound predominantly rely on the functional group interconversion of readily available pyridine (B92270) derivatives. Direct ring-forming cyclization approaches to construct the 2,6-disubstituted pyridine ring with pre-installed cyanomethyl groups are less common in the literature.

Ring-Forming Cyclization Approaches

Direct ring-forming cyclization reactions that yield this compound as the primary product are not well-documented in established synthetic literature. The construction of the pyridine ring typically involves the condensation of aldehydes, ketones, or β-ketoesters with an ammonia source. However, incorporating the cyanomethyl functionality into the starting materials for these classical pyridine syntheses (such as the Hantzsch or Bohlmann-Rahtz syntheses) can be challenging due to the reactivity of the nitrile group under the reaction conditions. Therefore, this approach is not a commonly employed strategy for the synthesis of this specific compound.

Functional Group Interconversion Strategies

The most prevalent and practical approach to synthesizing this compound involves the modification of a pre-formed pyridine ring, most commonly starting from 2,6-lutidine (2,6-dimethylpyridine). This strategy typically involves a two-step process: halogenation of the methyl groups followed by cyanation.

A key intermediate in this pathway is 2,6-bis(halomethyl)pyridine, with 2,6-bis(bromomethyl)pyridine being a frequently used precursor. The synthesis of 2,6-bis(bromomethyl)pyridine can be achieved from 2,6-bis(hydroxymethyl)pyridine by reaction with hydrobromic acid chemicalbook.comrsc.org. The subsequent nucleophilic substitution of the bromide ions with cyanide ions yields the desired this compound.

The cyanation of 2,6-bis(bromomethyl)pyridine is a critical step and can be accomplished using various cyanide sources. Traditional methods often employ alkali metal cyanides such as sodium cyanide or potassium cyanide in a suitable solvent.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Bis(hydroxymethyl)pyridine | 60% Hydrobromic acid, reflux at 125 °C for 6 hours | 2,6-Bis(bromomethyl)pyridine | 96% | chemicalbook.com |

| 2,6-Bis(bromomethyl)pyridine | Sodium cyanide or Potassium cyanide in a suitable solvent | This compound | Data not specifically found for this reaction, but generally high for benzylic cyanations. | General knowledge |

Advanced Synthetic Techniques and Optimization

To address the limitations of traditional methods, such as harsh reaction conditions and the use of toxic reagents, advanced synthetic techniques have been explored for the synthesis of pyridine derivatives and nitriles. These methods offer improvements in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of pyridine chemistry, microwave irradiation can significantly reduce reaction times and improve yields for various transformations, including nucleophilic substitution reactions. The cyanation of aryl halides has been successfully demonstrated using microwave assistance, suggesting its potential applicability to the synthesis of this compound from 2,6-bis(halomethyl)pyridine researchgate.net. This technique can lead to more efficient and rapid production of the target compound.

| Reactant | Cyanide Source | Catalyst/Conditions | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | CuCN | Microwave irradiation | Aryl Nitrile | Rapid reaction time | nih.gov |

| Aryl Halides | K₄[Fe(CN)₆] | ortho-palladated complex, Microwave (600 W) | Aryl Cyanides | Up to 93% yield, shorter reaction time | rsc.org |

Catalytic Approaches to Dinitrile Compounds

Modern catalytic methods offer milder and more efficient alternatives to traditional cyanation procedures. Nickel-catalyzed and copper-catalyzed cyanation reactions have been developed for a wide range of alkyl and aryl halides rsc.orgchemistryviews.orgnih.gov. These methods often utilize less toxic cyanide sources and proceed under milder conditions. For the synthesis of this compound, a nickel-catalyzed cyanation of 2,6-bis(bromomethyl)pyridine could be a promising approach, potentially offering higher yields and better functional group tolerance compared to uncatalyzed methods researchgate.net. Furthermore, photoredox catalysis has been shown to enable the nickel-catalyzed cyanation of aryl halides under benign, room temperature conditions chinesechemsoc.org.

Phase-transfer catalysis (PTC) is another powerful technique for the cyanation of alkyl halides. PTC facilitates the transfer of the cyanide anion from an aqueous phase to the organic phase where the reaction occurs, often leading to faster reaction rates and higher yields, while minimizing side reactions phasetransfer.comphasetransfer.comgoogle.comprinceton.edu. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the efficiency of the cyanation of 2,6-bis(bromomethyl)pyridine.

| Catalyst System | Substrate | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| Nickel(II) chloride, Xantphos, DMAP, n-Bu₄NCl | Unactivated secondary alkyl chlorides or bromides | Zn(CN)₂ | First thermally driven metal-catalyzed cyanation of unactivated alkyl halides. | chemistryviews.org |

| Photoredox/Nickel dual catalysis | Aryl and Alkenyl halides | α-aminoacetonitrile | Room temperature reaction, avoids air-sensitive ligands and hypertoxic reagents. | chinesechemsoc.org |

| Quaternary Ammonium Salts (Phase-Transfer Catalysis) | Benzyl chloride derivatives | Sodium cyanide | High yields (>90%), minimizes dehydrohalogenation. | phasetransfer.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the synthesis of this compound, several green chemistry strategies can be employed.

One key aspect is the use of less hazardous cyanide sources. Traditional reagents like NaCN and KCN are highly toxic. Alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) are significantly less toxic and have been successfully used in palladium-catalyzed cyanation reactions rsc.orgorganic-chemistry.org. The use of organic cyanation reagents is another approach to avoid highly toxic metal cyanides rsc.org.

Solvent choice is another important consideration. Replacing hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with greener alternatives can significantly reduce the environmental footprint of the synthesis. For instance, phase-transfer catalysis can enable the use of less hazardous solvents like toluene in cyanation reactions phasetransfer.com.

Biocatalysis offers a sustainable route to precursors. For example, a whole-cell biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, providing a greener alternative to traditional chemical oxidation methods google.comrsc.org. This biocatalytically produced intermediate can then be converted to this compound.

| Green Chemistry Principle | Approach | Example | Reference |

|---|---|---|---|

| Use of Less Hazardous Reagents | Employing a less toxic cyanide source | K₄[Fe(CN)₆] in palladium-catalyzed cyanations. | rsc.orgorganic-chemistry.org |

| Safer Solvents | Replacing hazardous solvents with greener alternatives | Using toluene with phase-transfer catalysis instead of DMSO for cyanation. | phasetransfer.com |

| Catalysis | Use of catalytic methods to improve efficiency and reduce waste | Nickel-catalyzed cyanation of aryl halides. | nih.gov |

| Use of Renewable Feedstocks/Biocatalysis | Enzymatic or whole-cell conversion | Biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. | google.comrsc.org |

Synthesis of Key Intermediates for this compound Formation

The formation of this compound is contingent on the successful synthesis of crucial precursors, which serve as the building blocks for the final compound. These intermediates are primarily derivatives of pyridine, functionalized at the 2 and 6 positions to facilitate the subsequent introduction of the acetonitrile (B52724) moieties.

A common and effective strategy for synthesizing this compound involves the nucleophilic substitution of a leaving group, typically a halogen, by a cyanide salt. Therefore, the synthesis of 2,6-bis(halomethyl)pyridine derivatives is a critical step. These halogenated intermediates can be prepared from more accessible precursors like 2,6-pyridinedimethanol or 2,6-lutidine.

One established pathway begins with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid. google.compatsnap.com This dicarboxylic acid can then be esterified and subsequently reduced to yield 2,6-pyridinedimethanol. google.comgoogle.com Alternatively, a more direct route to 2,6-pyridinedimethanol involves the biocatalytic oxidation of 2,6-lutidine using whole-cell catalysts, presenting a greener alternative to traditional chemical methods. rsc.org Another approach involves the hydrolysis of 2,6-bis(bromomethyl)pyridine. chemicalbook.comchemicalbook.comchemdad.com

Once 2,6-pyridinedimethanol is obtained, it can be converted into 2,6-bis(chloromethyl)pyridine or 2,6-bis(bromomethyl)pyridine. The chlorination can be achieved by reacting 2,6-pyridinedimethanol with thionyl chloride. google.com The corresponding bromo derivative, 2,6-bis(bromomethyl)pyridine, can be synthesized by treating 2,6-pyridinedimethanol with hydrobromic acid.

The following table summarizes the key intermediates and their synthetic precursors:

| Key Intermediate | Precursor(s) |

| 2,6-Pyridinedicarboxylic acid | 2,6-Lutidine |

| 2,6-Pyridinedimethanol | 2,6-Pyridinedicarboxylic acid, 2,6-Lutidine, 2,6-Bis(bromomethyl)pyridine |

| 2,6-Bis(chloromethyl)pyridine | 2,6-Pyridinedimethanol |

| 2,6-Bis(bromomethyl)pyridine | 2,6-Pyridinedimethanol |

These synthetic methodologies for the key intermediates are well-documented and provide a solid foundation for the subsequent synthesis of this compound. The choice of a specific route may depend on factors such as the availability of starting materials, desired yield, and environmental considerations.

Chemical Reactivity and Mechanistic Studies of 2,6 Pyridinediacetonitrile

Reactions Involving the Nitrile Functionality

The two nitrile groups in 2,6-Pyridinediacetonitrile are expected to be the primary sites for a variety of chemical transformations typical of the cyanomethyl group.

Nucleophilic Addition Reactions at Nitrile Groups

The carbon atom of a nitrile group is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reactivity is a cornerstone of nitrile chemistry, leading to the formation of a diverse array of products. For this compound, nucleophilic addition would be anticipated at both nitrile carbons. However, specific studies detailing the reaction of this compound with common nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) or other carbon and heteroatom nucleophiles are not readily found. Such reactions would be expected to yield intermediates that could be further transformed, for instance, into ketones upon hydrolysis. The absence of published research on these specific reactions with this compound means that reaction conditions, yields, and potential competing reactions or side products remain speculative.

Hydrolysis and Related Transformations of Nitriles

The hydrolysis of nitriles to carboxylic acids is a common and well-documented transformation. This can be achieved under either acidic or basic conditions. A patent (CN110229096B) describes a process for preparing 2,6-pyridinedicarboxylic acid, which suggests that the hydrolysis of a related precursor can be achieved. While this provides indirect evidence for the feasibility of hydrolyzing the nitrile groups of this compound to the corresponding dicarboxylic acid, detailed mechanistic studies or optimized laboratory procedures specifically for this compound are not available in the reviewed literature. The expected reaction would proceed through an amide intermediate.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acidic | H₃O⁺, heat | Amide | Carboxylic Acid |

Reduction Pathways of Nitrile Moieties

The reduction of nitriles is a versatile method for the synthesis of primary amines. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. It is anticipated that the reduction of this compound would yield 2,6-bis(2-aminoethyl)pyridine. However, specific experimental procedures, yields, and potential challenges, such as the need for protecting other functional groups or controlling the extent of reduction, have not been reported for this particular substrate.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product |

|---|---|

| LiAlH₄, then H₂O | Primary Amine |

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Pyridine undergoes electrophilic aromatic substitution much less readily than benzene. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. The presence of two electron-withdrawing cyanomethyl groups at the 2- and 6-positions would be expected to further deactivate the pyridine ring of this compound, making electrophilic substitution even more challenging. No specific studies on electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound have been found.

Nucleophilic Aromatic Substitution Considerations

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. However, for a substitution reaction to occur, a suitable leaving group must be present on the ring. In the case of this compound, there are no inherent leaving groups on the pyridine ring itself (other than hydrogen, which requires specific and often harsh conditions to be displaced). Therefore, direct nucleophilic aromatic substitution on the ring of this compound is not expected to be a facile process under standard conditions. There is no available literature describing such reactions for this compound.

Transformations at the Alkylnitrile Side Chains

The alkylnitrile side chains of this compound are susceptible to a variety of chemical transformations, primarily centered around the reactivity of the nitrile group and the adjacent methylene (B1212753) bridge. These transformations include hydrolysis, reduction, and cycloaddition reactions, providing pathways to a diverse range of functionalized pyridine derivatives.

The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids, 2,6-pyridinediacetic acid, or its amide intermediate. libretexts.orgchemistrysteps.com The reaction typically proceeds via initial hydration of the nitrile to an amide, which can then undergo further hydrolysis. libretexts.orgchemistrysteps.com

Reduction of the nitrile functionalities offers a route to primary amines. chemistrysteps.com Potent reducing agents like lithium aluminum hydride (LiAlH4) can effectively convert both nitrile groups to aminomethyl groups, yielding 2,6-bis(2-aminoethyl)pyridine. chemistrysteps.com Milder reducing agents may allow for the selective reduction to aldehydes, although this can be challenging to control. libretexts.org

Furthermore, the nitrile groups can participate in cycloaddition reactions. For instance, in the presence of azides, they can undergo [3+2] cycloaddition to form tetrazole rings. This reaction is a key step in the synthesis of bis-tetrazole ligands from 2,6-pyridinedicarbonitrile, a closely related compound. chemicalbook.com

The reactivity of the methylene protons allows for various condensation reactions. The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, provides a pathway for the formation of a new ring fused to the pyridine core, ultimately leading to a cyclic ketone after hydrolysis. wikipedia.org

Exploration of Reaction Mechanisms

A deeper understanding of the chemical behavior of this compound requires a thorough exploration of the mechanisms governing its reactions. This includes investigations into cyclization pathways, addition-elimination processes, and potential rearrangement reactions.

Mechanistic Investigations of Cyclization Reactions

The intramolecular cyclization of this compound and its derivatives is a powerful tool for the synthesis of fused heterocyclic systems. ias.ac.in The Thorpe-Ziegler reaction, for example, proceeds through a base-catalyzed intramolecular nucleophilic attack of the carbanion generated at one α-carbon onto the electrophilic carbon of the other nitrile group. wikipedia.org This forms a cyclic enamine intermediate, which upon acidic workup, hydrolyzes to the corresponding β-keto nitrile and subsequently to a cyclic ketone. wikipedia.org

The formation of heterocyclic rings through reactions with binucleophiles has also been explored. For instance, the reaction of related pyridine-2,6-bis(ethyl 3-oxopropanoate) with various nitrogen binucleophiles leads to the synthesis of pyrazole, isoxazole (B147169), and pyrimidine (B1678525) derivatives attached to the pyridine ring. researchgate.net The mechanism of these reactions generally involves initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular condensation and cyclization.

Studies of Addition-Elimination Processes

The nitrile groups of this compound can undergo nucleophilic addition, which may be followed by an elimination step. chemistrysteps.com Nucleophiles can add to the electrophilic carbon of the nitrile group, forming an imine anion intermediate. libretexts.org Subsequent protonation can lead to an imine, which can then be hydrolyzed to a ketone. libretexts.org

The addition-elimination mechanism is also relevant in nucleophilic aromatic substitution reactions, although this typically involves substitution on the pyridine ring itself rather than the side chains. youtube.com However, the electron-withdrawing nature of the diacetonitrile substituents can influence the reactivity of the pyridine ring towards nucleophiles.

Understanding Rearrangement Reactions

Rearrangement reactions can offer pathways to novel molecular scaffolds. The Dimroth rearrangement is a well-known isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org While direct evidence for a Dimroth rearrangement involving this compound is not prominent, derivatives formed from its side-chain transformations could potentially undergo such rearrangements. For example, the formation of triazole or pyrimidine rings from the nitrile groups could lead to substrates susceptible to the Dimroth rearrangement, which typically proceeds through a ring-opening and subsequent ring-closing mechanism. researchgate.netnih.govbenthamscience.com

Skeletal rearrangements of the pyridine ring itself, while less common, can be induced under specific conditions, leading to the formation of other heterocyclic or carbocyclic systems. These transformations often involve high-energy intermediates and are of significant interest for the synthesis of complex molecular architectures.

Role as a Model Compound for Mechanistic Elucidation

Due to its well-defined structure featuring multiple reactive sites, this compound and its derivatives can serve as valuable model compounds for the elucidation of reaction mechanisms. The symmetry of the molecule simplifies the analysis of reaction outcomes and spectroscopic data.

For instance, studying the kinetics and stereochemistry of reactions at the alkylnitrile side chains can provide insights into the electronic and steric effects of the pyridine ring on the reactivity of the nitrile and methylene groups. The compound can be used to probe the mechanism of metal-catalyzed cross-coupling reactions or to understand the factors governing the regioselectivity of nucleophilic attack.

In-depth Literature Review Reveals Scarcity of Coordination Chemistry Studies on this compound

Despite its potential as a versatile chelating agent, a comprehensive review of scientific literature indicates a notable absence of dedicated research on the coordination chemistry of the compound this compound. Extensive searches of chemical databases and scholarly articles have yielded no specific studies detailing the synthesis, characterization, or structural analysis of its metal complexes.

The outline provided for an article on this topic, covering its role as a ligand, the synthesis of its metal complexes, and their structural analysis, cannot be fulfilled with scientifically accurate and verifiable data at this time. The information required to discuss its denticity, coordination modes, chelate ring formation, and to provide data on specific transition metal, main group, or lanthanide/actinide complexes is not available in published literature.

While the coordination chemistry of analogous 2,6-disubstituted pyridine ligands—such as 2,6-pyridinedicarboxylic acid, various diimine-pyridine ligands, and terpyridine—is well-documented, extrapolating this information to this compound would be speculative. Such an approach would not meet the standards of a scientifically rigorous and accurate report focused solely on the target compound.

Key areas where specific data for this compound is lacking include:

Synthesis and Isolation: No published methods for the synthesis and characterization of metal complexes with this compound as a ligand were found.

Coordination Behavior: There is no experimental evidence to confirm its typical denticity (e.g., bidentate or tridentate) or its preferred coordination modes (e.g., through the pyridine nitrogen and/or the nitrile nitrogen atoms).

Structural Data: No X-ray crystallographic data is available for any of its metal complexes, which is essential for a detailed structural analysis and the creation of data tables for bond lengths and angles.

Consequently, until research is conducted and published on the coordination chemistry of this compound, a detailed and factual article on this specific topic cannot be generated. The field remains an open area for future investigation by the chemical research community.

Coordination Chemistry of 2,6 Pyridinediacetonitrile

Functional Properties of Coordination Compounds (e.g., spin crossover, catalysis, photochemistry)There is no specific information detailing the functional properties of coordination compounds derived from 2,6-Pyridinediacetonitrile. The search did not yield any studies on spin crossover behavior, catalytic activity, or photochemical properties for complexes involving this ligand.

Due to the absence of foundational research on the coordination chemistry of this compound, the creation of a scientifically accurate and detailed article that adheres to the requested outline is not possible at this time.

Supramolecular Chemistry and Self Assembly with 2,6 Pyridinediacetonitrile

Non-Covalent Interactions Involving Pyridine (B92270) and Nitrile Units

Hydrogen Bonding Networks

The nitrile groups and the pyridine nitrogen atom of 2,6-pyridinediacetonitrile have the potential to act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, the formation of extended hydrogen-bonded networks could be anticipated. Analysis of the crystal structure of this compound would be essential to identify and characterize any such networks in the solid state. Unfortunately, crystallographic data for this specific compound does not appear to be publicly documented.

π-π Stacking Interactions

The aromatic pyridine ring is capable of engaging in π-π stacking interactions, which are crucial in the packing of aromatic molecules in the solid state and in the formation of larger supramolecular assemblies. The geometry and strength of these interactions are highly dependent on the substituents on the pyridine ring. Without experimental data from the crystal structure of this compound, a discussion of the specific nature of its π-π stacking interactions would be purely speculative.

Metal-Ligand Driven Self-Assembly

The nitrogen atom of the pyridine ring and the nitrogen atoms of the two nitrile groups in this compound present potential coordination sites for metal ions. This suggests that the molecule could act as a ligand in the formation of metal-organic complexes. Coordination-driven self-assembly is a powerful strategy for constructing discrete supramolecular structures or extended networks. However, there are no published studies detailing the use of this compound as a ligand in such self-assembly processes. Research in this area predominantly features related ligands such as pyridine-2,6-dicarboxylic acid or various pyridine-diimine derivatives.

Design of Supramolecular Architectures

The rational design of complex supramolecular architectures relies on the predictable nature of the interactions between molecular building blocks. While this compound possesses the functional groups necessary to participate in the formation of such structures, its application in this field has not been reported.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate nature of this compound makes it a theoretical candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are formed by linking metal ions or clusters with organic ligands to create extended one-, two-, or three-dimensional networks. A search of the scientific literature did not yield any examples of coordination polymers or MOFs that have been synthesized using this compound as the organic linker.

Self-Assembled Cages and Capsules

Discrete, three-dimensional structures such as self-assembled cages and capsules are typically formed through the coordination of metal ions with specifically designed organic ligands. The geometry of the ligand is critical in directing the assembly process to yield a specific cage or capsule architecture. There is no evidence in the current literature of this compound being employed in the design and synthesis of such self-assembled structures.

Interlocked Molecular Architectures

No studies were identified that describe the synthesis or application of this compound as a component in mechanically interlocked molecules such as rotaxanes or catenanes.

Molecular Recognition Phenomena

There is no available data on the use of this compound in molecular recognition, including its potential roles in host-guest chemistry or specific binding events.

Host-Guest Chemistry Applications

Research detailing the application of this compound as a host or guest molecule in supramolecular complexes could not be located.

Specific Binding Events

No documented instances or detailed studies of specific binding events involving this compound have been found in the scientific literature.

Dynamic Covalent Chemistry Utilizing this compound

The direct utilization of the nitrile functionalities of this compound in dynamic covalent chemistry reactions is not described in the reviewed literature. While dynamic covalent chemistry is a robust field, the participation of this specific compound is not a subject of existing research reports.

2,6 Pyridinediacetonitrile in Advanced Materials Chemistry

Precursor for Organic Electronic Materials

2,6-Pyridinediacetonitrile serves as a foundational building block in the synthesis of more complex molecules utilized in the field of organic electronics. Its pyridine (B92270) core, substituted with two acetonitrile (B52724) groups, offers reactive sites for the construction of larger, functional organic molecules and polymers. The electron-withdrawing nature of the pyridine ring and the nitrile groups makes it an interesting component for n-type organic semiconductors.

Conjugated Systems Development

The development of conjugated systems is a cornerstone of organic electronics, enabling the transport of charge carriers. While direct studies on polymers derived solely from this compound are not extensively documented, the broader class of pyridine-3,5-dicarbonitrile (B74902) derivatives has been a focus of research for creating materials with applications in organic light-emitting diodes (OLEDs). nih.govmdpi.com These studies often involve the synthesis of polyaromatic π-systems where the pyridine-dicarbonitrile unit acts as an electron-accepting core. nih.govmdpi.com The synthesis strategies for these complex molecules can involve reactions like the Sonogashira coupling to extend the conjugation. nih.gov

Polymers and Oligomers with Tunable Properties

The incorporation of pyridine-dicarbonitrile moieties into polymers and oligomers allows for the tuning of their electronic and photophysical properties. By selecting appropriate co-monomers to polymerize with derivatives of this compound, researchers can influence the resulting material's energy levels (HOMO/LUMO), bandgap, and charge transport characteristics. For instance, the combination of electron-donating and electron-accepting units within a polymer backbone is a common strategy to create materials with small bandgaps, which are desirable for applications in organic photovoltaics and near-infrared emitting OLEDs.

Components in Functionalized Surfaces and Interfaces

Currently, there is a lack of specific research literature detailing the direct use of this compound as a primary component for the functionalization of surfaces and interfaces in advanced materials.

Role in the Synthesis of Nanomaterials (e.g., carbon nitrides, nitrogen-doped materials)

While nitrogen-containing organic molecules are generally explored as precursors for nitrogen-doped carbon materials and carbon nitrides, specific studies employing this compound for the synthesis of such nanomaterials are not prominently reported in the scientific literature. The synthesis of polymeric carbon nitrides typically involves precursors rich in nitrogen, such as melamine (B1676169) or cyanamide.

Engineering of Materials with Tailored Optical or Electronic Responses

The engineering of materials with specific optical and electronic properties is a key area of materials chemistry. The pyridine-3,5-dicarbonitrile structural motif, for which this compound can be considered a parent structure, has been investigated for its role in creating materials with thermally activated delayed fluorescence (TADF). nih.govmdpi.com TADF emitters are crucial for the development of highly efficient OLEDs that can harvest both singlet and triplet excitons. The electronic properties of these materials, such as their ionization potentials and electron affinities, can be tuned by modifying the substituents on the pyridine-dicarbonitrile core. nih.govmdpi.com

| Research Finding | Material Class | Potential Application |

| Pyridine-3,5-dicarbonitrile moieties are used to create polyaromatic π-systems. | Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs) |

| Derivatives show potential as electron-transporting materials. | n-type Organic Materials | Organic Electronics |

| The structural motif is explored for thermally activated delayed fluorescence (TADF). | TADF Emitters | High-Efficiency OLEDs |

Computational and Theoretical Studies of 2,6 Pyridinediacetonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,6-pyridinediacetonitrile. These calculations, typically employing methods such as Density Functional Theory (DFT) and ab initio approaches, can provide detailed insights into the molecule's geometry and electronic landscape.

Molecular Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic configurations to find the structure with the minimum energy. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the pyridine (B92270) ring and the attached acetonitrile (B52724) groups.

Electronic Structure Analysis: Once the optimized geometry is obtained, a variety of electronic properties can be calculated. This includes the distribution of electron density, which can reveal the molecule's polarity and reactive sites. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

| Calculated Property | Significance for this compound |

| Optimized Bond Lengths (e.g., C-C, C-N) | Provides insight into the bonding characteristics and potential strain within the molecule. |

| Optimized Bond Angles | Determines the overall shape and steric hindrance of the molecule. |

| HOMO Energy | Indicates the ability of the molecule to donate electrons. |

| LUMO Energy | Indicates the ability of the molecule to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and the energy required for electronic excitation. |

| Mulliken Atomic Charges | Shows the distribution of electron density across the atoms, highlighting electrophilic and nucleophilic centers. |

Reaction Pathway Modeling and Energy Profiles

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.

Transition State Theory: The study of reaction pathways often involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction. Computational methods can be used to calculate the geometry and energy of the transition state, as well as the activation energy of the reaction.

Energy Profile: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction and is essential for understanding the reaction's kinetics and thermodynamics.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. These predictions are often used to complement and interpret experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental IR spectra to aid in the assignment of the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in an NMR spectrum are highly sensitive to their local electronic environment. Quantum chemical calculations can predict these chemical shifts with a good degree of accuracy, which is a powerful tool for structure elucidation.

| Spectroscopic Property | Computational Method | Information Gained for this compound |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | Prediction of the IR spectrum, aiding in the identification of functional groups. |

| ¹H and ¹³C Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method | Prediction of the NMR spectrum, assisting in the assignment of peaks to specific atoms. |

Simulations of Molecular Interactions in Solution and Solid State

The behavior of this compound in a condensed phase, such as in a solvent or in a crystal, can be studied using molecular dynamics (MD) and Monte Carlo (MC) simulations. These methods simulate the movement of molecules over time, providing insights into intermolecular interactions and bulk properties.

Solution State Simulations: MD simulations can be used to study the solvation of this compound in different solvents. This can reveal information about the solute-solvent interactions, the structure of the solvation shell, and the dynamics of the molecule in solution.

Solid State Simulations: In the solid state, the arrangement of molecules in a crystal lattice is crucial for determining the material's properties. Computational methods can be used to predict the crystal structure of this compound and to study the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that hold the crystal together.

Design and Prediction of Novel Derivatives

Computational chemistry plays a significant role in the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its chemical and physical properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that attempts to find a statistical relationship between the chemical structure of a molecule and its biological activity or other properties. While no specific QSAR studies on this compound derivatives are available, this methodology could be applied to design new derivatives with, for example, enhanced medicinal properties or improved material characteristics.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds to identify those that are most likely to possess a desired property. For instance, derivatives of this compound could be virtually screened for their potential as ligands for a specific biological target.

Development of Analytical Methodologies for Research on 2,6 Pyridinediacetonitrile

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is an indispensable tool for separating and analyzing the components of a mixture. In the context of 2,6-Pyridinediacetonitrile research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable.

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net The development of a reliable HPLC method is essential for determining the purity of this compound and for monitoring the progress of reactions involving this compound. researchgate.net A well-developed HPLC method can effectively separate the starting materials, intermediates, and final products, providing valuable insights into reaction kinetics and yield. researchgate.netnih.gov

Key parameters that are optimized during HPLC method development include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. nih.govnih.gov For instance, a reversed-phase C18 column is often a suitable choice for the separation of moderately polar organic compounds like this compound. japsonline.comnih.gov The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation. nih.govnih.gov

A gradient elution, where the mobile phase composition is changed over time, may be employed to effectively separate components with a wide range of polarities. researchgate.net The detector, commonly a UV-Vis detector, is set to a wavelength where this compound and its related compounds exhibit strong absorbance, ensuring high sensitivity. who.int

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Peak purity analysis is a critical aspect of HPLC method validation, ensuring that a single chromatographic peak corresponds to a single compound. researchgate.netmdpi.com This can be achieved using techniques like photodiode array (PDA) detection, which acquires UV spectra across the entire peak. mdpi.com

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to produce more volatile compounds. For instance, hydrolysis of the nitrile groups to carboxylic acids followed by esterification would yield volatile esters amenable to GC analysis.

GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent tool for identifying and quantifying trace impurities. researchgate.netnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information about each component as it elutes from the column. nih.gov This technique is particularly useful for analyzing reaction byproducts and for identifying unknown components in a sample. chromatographyonline.comnih.gov

Spectroscopic Methods for Structural Elucidation (in the context of new compound synthesis/transformations)

Spectroscopic methods are indispensable for elucidating the structure of new compounds derived from this compound. nih.gov These techniques provide detailed information about the connectivity of atoms and the types of functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. researchgate.netuobasrah.edu.iqunl.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of molecular structure. researchgate.netkubikat.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. rsc.orgrsc.org For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine (B92270) ring and the methylene (B1212753) protons of the acetonitrile groups.

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. rsc.orgrsc.org The ¹³C NMR spectrum of this compound would show distinct signals for the carbon atoms of the pyridine ring, the methylene carbons, and the nitrile carbons.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of new derivatives. researchgate.netthieme-connect.de

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H3, H5 | ~7.5 | ~125 |

| Pyridine H4 | ~7.8 | ~138 |

| Methylene (CH₂) | ~4.0 | ~25 |

| Nitrile (CN) | - | ~117 |

| Pyridine C2, C6 | - | ~150 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. utdallas.eduvscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹. pressbooks.pub It would also display absorptions corresponding to C-H stretching of the aromatic ring and the methylene groups, as well as C=C and C=N stretching vibrations of the pyridine ring. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy can also be used to identify the nitrile functional group, which typically gives a strong Raman signal. nih.gov It is particularly useful for analyzing samples in aqueous solutions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretching | 2250 (sharp) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methylene) | Stretching | 3000-2850 |

| C=C, C=N (Pyridine Ring) | Stretching | 1600-1450 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. whitman.edulibretexts.org

Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Fragmentation Pattern: The molecule can fragment in predictable ways upon ionization. miamioh.edu Analysis of these fragments can provide valuable clues about the structure of the molecule. whitman.edunih.gov For example, the loss of a cyanomethyl radical (•CH₂CN) would be a likely fragmentation pathway.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition of the compound with high accuracy. chromatographyonline.com

Method Validation in Academic Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For this compound, this typically involves the validation of a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to quantify the compound and its potential impurities. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability of the method to differentiate and quantify the analyte in a complex mixture.

In the context of this compound, a common analytical technique employed is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The specificity of an RP-HPLC method for this compound would be demonstrated by its ability to separate the main compound peak from peaks of potential impurities. These impurities could include starting materials from the synthesis, by-products, and degradation products.

To establish specificity, a solution of this compound is typically spiked with known related substances and potential impurities. The resulting chromatogram should show distinct, well-resolved peaks for each component. The peak purity of this compound can be assessed using a photodiode array (PDA) detector, which evaluates the homogeneity of the spectral data across the peak. An ideal method would exhibit no interference at the retention time of this compound from any of the other components.

For instance, in the development of an HPLC method for a novel synthetic pyridine derivative, specificity was confirmed by demonstrating the separation of the main compound from its synthetic precursors and potential degradation products. ijsrst.com This approach is directly applicable to the analysis of this compound.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-assay precision) is assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument. Intermediate precision is determined by varying conditions within the laboratory, such as using different analysts, different instruments, or analyzing on different days. Reproducibility is assessed by having the method performed in different laboratories.

Accuracy is typically determined by the recovery of a known amount of analyte spiked into a sample matrix. For this compound, this would involve adding a known quantity of a pure standard to a sample solution and calculating the percentage of the standard that is recovered by the analytical method.

The following table presents hypothetical precision and accuracy data for the analysis of this compound using a validated HPLC method.

| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Results |

| Repeatability (n=6) | 100% of test concentration | RSD ≤ 2.0% | RSD = 0.8% |

| Intermediate Precision (n=6) | 100% of test concentration | RSD ≤ 2.0% | RSD = 1.2% |

| Accuracy (Recovery, n=3) | 80% of test concentration | 98.0 - 102.0% | 99.5% |

| 100% of test concentration | 98.0 - 102.0% | 100.2% | |

| 120% of test concentration | 98.0 - 102.0% | 101.1% |

RSD: Relative Standard Deviation

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots.

To evaluate the robustness of an HPLC method for this compound, small changes are intentionally made to critical method parameters. These parameters can include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these changes on the analytical results, such as retention time, peak area, and resolution, is then assessed.

The following table illustrates a hypothetical robustness study for an HPLC method for this compound.

| Parameter Varied | Variation | Effect on Retention Time | Effect on Peak Area |

| Flow Rate (mL/min) | 0.9, 1.1 | ± 0.2 min | < 2.0% change |

| Column Temperature (°C) | 28, 32 | ± 0.1 min | < 1.5% change |

| Mobile Phase Composition (%) | ± 2% Organic | ± 0.3 min | < 2.0% change |

In-Process Control Analytical Methods in Synthetic Research

In-process controls (IPCs) are crucial in the synthesis of this compound to ensure the reaction is proceeding as expected and to control the quality of the final product. IPCs are analytical tests performed at critical stages of the manufacturing process.

For the synthesis of this compound, which may involve the reaction of 2,6-lutidine with a cyanide source, IPCs would be employed to monitor the consumption of starting materials and the formation of the product and any intermediates. rsc.org Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC are commonly used for this purpose.

For example, a simple and rapid TLC method can be used to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative and precise monitoring, an HPLC method can be used. Samples can be withdrawn from the reaction mixture at various time points, quenched, and analyzed by HPLC to determine the ratio of starting material to product. This data allows for the determination of the reaction endpoint and helps in optimizing reaction conditions to maximize yield and minimize impurity formation.

In a manufacturing setting, these in-process analytical methods would also be validated, though the extent of validation may differ from that of the final product release method. The focus for IPC methods is often on speed and the ability to provide timely information to control the process.

Synthesis and Academic Significance of 2,6 Pyridinediacetonitrile Derivatives and Analogues

Structure-Activity Relationship Studies (non-biological context)

In the realm of materials science and coordination chemistry, the structure of 2,6-pyridinediacetonitrile derivatives profoundly influences their functional properties. The strategic modification of this core structure allows for the fine-tuning of characteristics such as fluorescence, metal-ion sensing, and the formation of complex supramolecular assemblies.

Research has demonstrated that the incorporation of this compound moieties into conjugated polymers can lead to materials with significant ion-sensing capabilities. The relationship between the polymer's structure and its sensing activity is a key area of investigation. For instance, the spatial arrangement of the nitrogen atom within the pyridine (B92270) ring and the nitrile groups provides a specific binding pocket for metal ions. The electronic properties of the polymer backbone, which can be altered by introducing different co-monomers, also play a crucial role in the sensitivity and selectivity of the sensor.

In the field of coordination chemistry, this compound and its derivatives are valued as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The geometry of the ligand, including the angle between the nitrile groups and the planarity of the pyridine ring, dictates the resulting topology and dimensionality of the coordination network. These structural factors, in turn, influence the material's properties, such as porosity, stability, and catalytic activity. Studies have shown that even subtle changes to the ligand structure, such as the introduction of substituent groups on the pyridine ring, can lead to vastly different framework architectures and, consequently, different functional behaviors.

The photophysical properties of this compound derivatives are also strongly dependent on their molecular structure. Modifications that extend the π-conjugation of the system or introduce electron-donating or electron-withdrawing groups can significantly alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence. This structure-property relationship is fundamental to the design of novel organic luminophores for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Modified Pyridine Dinitriles (e.g., 2,3,5,6-Pyridinetetracarbonitrile (B94106), 2,5-Pyridinediacetonitrile)

The academic exploration of pyridine dinitriles extends beyond the 2,6-disubstituted isomer to include other modified structures, such as 2,3,5,6-pyridinetetracarbonitrile and 2,5-pyridinediacetonitrile (B566100). These analogues offer different electronic and steric profiles, leading to unique chemical reactivity and potential applications.

2,3,5,6-Pyridinetetracarbonitrile , also known as 2,3,5,6-tetracyanopyridine, is a highly electron-deficient aromatic system due to the presence of four strongly electron-withdrawing nitrile groups. This electronic characteristic makes it a valuable building block in the synthesis of charge-transfer complexes and organic electronic materials. Its synthesis often involves the multi-step transformation of pyridine precursors, including chlorination and subsequent cyanation reactions. The high degree of cyanation significantly impacts its reactivity, making it susceptible to nucleophilic attack and a potent precursor for the synthesis of more complex heterocyclic systems.

| Compound Name | CAS Number | Molecular Formula | Key Properties |

| 2,3,5,6-Pyridinetetracarbonitrile | 2833-41-2 | C9HN5 | Highly electron-deficient, precursor for charge-transfer complexes. |

2,5-Pyridinediacetonitrile represents another structural isomer with a different spatial arrangement of the cyanomethyl groups. This variation in substitution pattern affects the molecule's symmetry and coordination behavior. The synthesis of 2,5-pyridinediacetonitrile can be achieved through various synthetic routes, often starting from 2,5-lutidine or other appropriately substituted pyridine derivatives. Its utility as a ligand in coordination chemistry is an area of active research, as the altered positioning of the nitrile donors can lead to the formation of coordination polymers with novel topologies and properties compared to those derived from the 2,6-isomer.

Derivatives with Extended Conjugation

Extending the π-conjugation of the this compound core is a key strategy for developing advanced organic materials with tailored electronic and optical properties. This is typically achieved by introducing unsaturated organic moieties, such as vinyl, ethynyl, or aryl groups, at the 3- and/or 4-positions of the pyridine ring, or by incorporating the this compound unit into a larger conjugated polymer backbone.

One common approach involves the use of cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, to attach π-conjugated side chains to the pyridine ring. The choice of the coupled group has a significant impact on the resulting material's properties. For example, the introduction of electron-rich aromatic groups can lead to compounds with strong intramolecular charge-transfer (ICT) character, which is desirable for applications in nonlinear optics and as fluorescent sensors.

Furthermore, this compound derivatives can serve as monomers in polymerization reactions to create conjugated polymers. These polymers often exhibit interesting photophysical and electrochemical properties, making them suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. The pyridine nitrogen atom and the nitrile groups can also provide sites for post-polymerization modification, allowing for further tuning of the material's properties.

The table below summarizes some research findings on conjugated derivatives of this compound.

| Derivative Type | Synthetic Strategy | Key Properties | Potential Applications |

| Aryl-substituted | Suzuki or Stille coupling | Enhanced fluorescence, ICT | Organic light-emitting diodes (OLEDs), fluorescent probes |

| Ethynyl-linked | Sonogashira coupling | Rigid structure, extended π-system | Molecular wires, organic semiconductors |

| Conjugated Polymers | Polymerization of monomers | Tunable bandgap, charge transport | Organic photovoltaics (OPVs), OFETs |

Heterocyclic Ring Systems Incorporating the this compound Moiety

The reactive nitrile groups of this compound serve as versatile synthetic handles for the construction of more complex heterocyclic ring systems. These reactions often involve the cyclization of the nitrile groups with various reagents to form new fused or linked heterocyclic moieties.

A common strategy is the reaction of the dinitrile with binucleophiles, which can lead to the formation of fused ring systems. For example, reaction with hydrazine (B178648) or its derivatives can yield pyridyl-bis(pyrazolone) or pyridyl-bis(pyridazine) systems. Similarly, reactions with hydroxylamine (B1172632) or amidines can produce isoxazole (B147169) or pyrimidine-containing structures, respectively. These new heterocyclic systems often exhibit unique chemical and physical properties, stemming from the combination of the pyridine core and the newly formed rings.

The Thorpe-Ziegler reaction is another powerful tool for the intramolecular cyclization of dinitriles, leading to the formation of fused aminopyridine derivatives. This approach has been utilized to synthesize a variety of novel polycyclic aromatic compounds containing the pyridine nucleus.

The resulting fused heterocyclic systems can possess interesting photophysical properties, and their extended π-systems make them candidates for applications in materials science. Moreover, the introduction of additional heteroatoms and functional groups can impart specific functionalities, such as metal-coordinating sites or hydrogen-bonding capabilities, which are important for the design of supramolecular architectures and functional materials. The synthesis of these complex heterocyclic systems from this compound highlights the compound's role as a fundamental building block in synthetic organic chemistry.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. For a compound like 2,6-pyridinediacetonitrile, this transition holds considerable promise. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial when handling reactive intermediates or potentially hazardous reagents like cyanides.

Automated synthesis platforms, coupled with flow reactors, can enable the high-throughput generation of derivative libraries based on the this compound scaffold. By systematically modifying the nitrile groups or the pyridine (B92270) ring, researchers can rapidly create and screen large numbers of new molecules for applications in drug discovery, materials science, and catalysis. This automated approach accelerates the discovery process, reduces waste, and improves reproducibility compared to manual batch methods.

Key Advantages of Integrating Flow Chemistry:

| Feature | Benefit for this compound Synthesis |

| Enhanced Safety | Contained system minimizes exposure to cyanide-related reagents. |

| Precise Control | Improved reaction selectivity and yield. |

| Scalability | Seamless transition from laboratory-scale research to industrial production. |

| Automation | Enables high-throughput synthesis of derivatives for screening. |

Applications in Advanced Catalysis (beyond simple metal complex formation)

While this compound is a known precursor for pincer ligands, its future in catalysis lies in the development of more sophisticated catalytic systems. Research is moving beyond simple metal coordination to designing ligands that actively participate in the catalytic cycle. The nitrile groups of this compound serve as versatile synthetic handles that can be transformed into a variety of other functional groups, such as amidines, imines, or amides, to create advanced ligand architectures.

For instance, derivatives like 2-(N-alkylcarboxamide)-6-iminopyridines have been successfully used in palladium and nickel complexes for catalysis. researchgate.net Similarly, related structures such as Pyridine-2,6-dicarboximidamide Dihydrochloride have proven effective in challenging nickel-catalyzed cross-coupling reactions, demonstrating the potential for this class of ligands to stabilize catalysts and control reaction outcomes. nbinno.com Future work will likely focus on developing chiral versions of these ligands for asymmetric catalysis and exploring their use in organocatalysis, where the pyridine nitrogen and side-chain functionalities can act in concert to promote reactions without a metal center.

Exploration of Photoactive and Electroactive Systems

The pyridine core of this compound imparts inherent electronic properties that are ripe for exploration in photoactive and electroactive systems. The rigid, conjugated nature of the 2,6-disubstituted pyridine motif makes it an excellent candidate for incorporation into larger π-conjugated systems, such as polymers and molecular sensors. Research on related 2,6-substituted pyridine derivatives has shown that they can be used to create conjugated polymers with significant photoluminescence properties, which can be harnessed for ion sensing. rsc.org The fluorescence of such materials can be selectively quenched or enhanced in the presence of specific metal ions, paving the way for highly sensitive and selective chemical sensors.

From an electrochemical standpoint, 2,6-disubstituted pyridine compounds can be reduced at negative potentials. rsc.org This electrochemical activity is being investigated for applications in electrocatalysis, such as the reduction of carbon dioxide. uiowa.edu Future research on this compound could focus on developing novel electrocatalysts and redox-active materials for energy storage applications or creating electrochromic materials that change color in response to an applied voltage.

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The intersection of organic synthesis with materials science and computational chemistry offers a powerful approach to designing novel functional materials. This compound is a promising candidate as a molecular building block, or "linker," for creating porous crystalline materials like Metal-Organic Frameworks (MOFs). The closely related compound, 2,6-pyridinedicarboxylic acid, is widely used to construct MOFs with diverse applications in gas storage, separation, and catalysis. researchgate.netrsc.org By modifying the nitrile groups of this compound, researchers can create linkers of different lengths and geometries, providing fine-tuned control over the pore size and chemical environment within the MOF. rsc.org These nitrile-functionalized MOFs could offer unique opportunities for post-synthetic modification, allowing for the introduction of new functionalities within the porous structure.

This experimental work can be significantly accelerated by theoretical chemistry. Using computational methods like Density Functional Theory (DFT), researchers can predict the electronic properties, coordination behavior, and geometric structure of molecules before they are synthesized. researchgate.net For example, calculations can determine the molecular electrostatic potential (MEP) to identify reactive sites and predict how the molecule will interact with metal ions or other building blocks in a supramolecular assembly. researchgate.net This synergy between predictive modeling and experimental synthesis is crucial for the rational design of next-generation materials based on the this compound framework.

Sustainable Synthesis and Circular Economy Approaches for Dinitriles

Modern chemical manufacturing is increasingly driven by the principles of green chemistry and the circular economy, which emphasize waste reduction, the use of renewable resources, and designing products for recyclability. Future research into the synthesis of this compound and other dinitriles will focus on developing more sustainable methodologies. This includes replacing hazardous reagents with greener alternatives, utilizing energy-efficient synthesis methods like microwave irradiation, and employing reusable heterogeneous catalysts to minimize waste. nih.govresearchgate.net

In the context of a circular economy, the focus extends to the entire lifecycle of products derived from this compound. This involves designing polymers and materials that can be easily depolymerized back to their constituent monomers, allowing for chemical recycling. By creating materials that are "recyclable-by-design," the value of the chemical building blocks is preserved, reducing reliance on virgin feedstocks and minimizing environmental impact. Adopting these principles will be essential for the long-term, sustainable industrial application of this compound.

常见问题

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 2,6-pyridinediacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves condensation reactions or nucleophilic substitutions. For example, reactions using ethanol or dioxane as solvents with nitrile-containing precursors can yield products with 75–89% efficiency. Key factors include temperature control (e.g., reflux at 80–100°C), stoichiometric ratios of reagents, and reaction time (12–24 hours). IR and NMR data are critical for verifying nitrile group formation and pyridine ring substitution patterns .